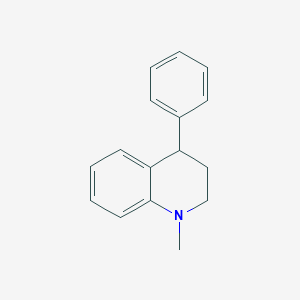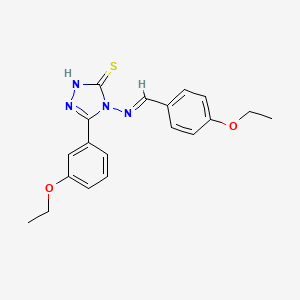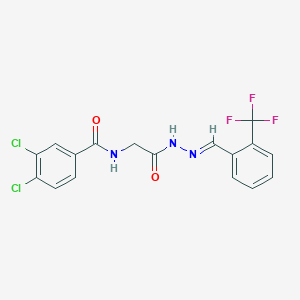![molecular formula C25H21BrFN5O3S B12006962 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4,5-双(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-溴-2-氟苯基)亚甲基]乙酰肼是一种结构独特的复杂有机化合物,包含三唑环、甲氧基苯基和酰肼部分。
准备方法
合成路线和反应条件
2-{[4,5-双(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-溴-2-氟苯基)亚甲基]乙酰肼的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过在酸性条件下,涉及肼和适当的二羰基化合物的环化反应合成。
甲氧基苯基的引入: 甲氧基苯基通过亲电芳香取代反应引入。
硫代键的形成: 硫代键通过使三唑中间体与硫醇化合物反应形成。
与5-溴-2-氟苯甲醛的缩合: 最后一步涉及三唑-硫醇中间体与5-溴-2-氟苯甲醛的缩合,形成乙酰肼衍生物。
工业生产方法
该化合物的工业生产可能涉及对上述合成步骤的优化,以最大限度地提高产率和纯度。这可能包括使用高通量筛选来确定反应条件,以及开发连续流动工艺以提高效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以在酰肼部分发生,可能导致形成胺。
取代: 甲氧基苯基可以参与亲核芳香取代反应,从而允许进一步官能化。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下用于实现取代反应。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 取决于所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的合成砌块
生物学
在生物学研究中,可以研究该化合物作为药物的潜力。三唑环是许多生物活性分子中常见的基序,甲氧基苯基和酰肼基团的存在可能赋予额外的生物活性。
医学
在药物化学中,可以探索该化合物作为抗菌剂、抗癌剂或抗炎剂的潜力。三唑环的存在以及修饰甲氧基苯基的能力使其成为药物开发的有希望的候选者。
工业
在工业应用中,该化合物可用于开发具有特定性质的新材料,例如聚合物或涂料。其独特的结构可能赋予诸如热稳定性或化学抗性等理想特性。
作用机制
2-{[4,5-双(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-溴-2-氟苯基)亚甲基]乙酰肼的作用机制可能涉及与特定分子靶标(如酶或受体)的相互作用。三唑环可以充当各种官能团的生物等排体,使其能够与生物大分子相互作用。甲氧基苯基可能通过疏水相互作用增强结合亲和力,而酰肼部分可能参与与靶蛋白的氢键或共价相互作用。
相似化合物的比较
类似化合物
- 2-{[4,5-双(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(2,4,6-三甲氧基苯基)亚甲基]乙酰肼
- 2-{[4,5-双(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(2-乙氧基苯基)亚甲基]乙酰肼
- 2-{[4,5-双(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(4-乙氧基苯基)亚甲基]乙酰肼
独特性
2-{[4,5-双(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N’-[(E)-(5-溴-2-氟苯基)亚甲基]乙酰肼的独特性在于其结构特征的组合。甲氧基苯基和溴氟苯基基团以及三唑和酰肼部分的存在提供了独特的一组化学和生物学性质,可以用于各种应用。
属性
分子式 |
C25H21BrFN5O3S |
|---|---|
分子量 |
570.4 g/mol |
IUPAC 名称 |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21BrFN5O3S/c1-34-20-8-3-16(4-9-20)24-30-31-25(32(24)19-6-10-21(35-2)11-7-19)36-15-23(33)29-28-14-17-13-18(26)5-12-22(17)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChI 键 |
MGOBSBVDLHDGJB-CCVNUDIWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)
![[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid](/img/structure/B12006887.png)





![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)

![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)


